Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Overview
Description
Non-selective nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor. Reported to inhibit rat NTPDases 1, 2 and 3 with similar potencies.
Scientific Research Applications
X-Ray Crystal Structure Determination
- Crystal Structure Analysis : Sodium anthraquinone sulfonate derivatives, such as sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, have been studied for their crystal structures using X-ray diffraction. These studies reveal detailed molecular arrangements and the impact of sulfonate substitution on the molecular structure, offering insights into their chemical behavior (Gamag, Peake, & Simpson, 1993).
Pharmacological Research
- P2Y Receptor Antagonist : Derivatives of sodium anthraquinone sulfonate, like MG 50-3-1, are potent antagonists for nucleotide-activated membrane receptors, significant for understanding smooth muscle relaxation and potential antithrombotic drug targets (Baqi & Müller, 2012).
- Optimization of Anthraquinone Derivatives : Research has been conducted on optimizing anthraquinone derivatives as competitive antagonists and positive modulators for P2X2 receptors, providing insights into receptor interactions and potential therapeutic applications (Baqi et al., 2011).
Environmental Science
- Electrocoagulation in Effluent Treatment : Studies have shown the effectiveness of using sodium anthraquinone sulfonate derivatives in electrocoagulation processes for treating industrial effluents, focusing on optimizing operating parameters for efficient pollution control (Pirkarami, Olya, & Tabibian, 2013).
Dye and Chemical Industry
- Dye Intermediate Synthesis : Sodium anthraquinone sulfonate derivatives play a crucial role in the dye industry, specifically in processes aimed at improving product yield, bromine utilization, and reducing environmental impact (Yingtang, 2010).
properties
IUPAC Name |
sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINIBOSGQKLOIT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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